N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide is a synthetic organic compound characterized by its unique structural features, including a cyanomethyl group, a cyclopropyl ring, and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the intermediate 2,4-difluorophenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride The acid chloride is subsequently reacted with N-cyclopropylmethylamine to form the amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and improved safety. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry
In organic synthesis, N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound may be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with biological macromolecules could lead to the development of new therapeutic agents.
Industry
In the materials science industry, the compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide exerts its effects depends on its interaction with molecular targets. The cyanomethyl group can act as a nucleophile, while the difluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide: can be compared with other amides containing difluorophenyl groups, such as N-(2,4-difluorophenyl)-2-fluorobenzamide.
N-cyclopropyl-N-(2,4-difluorophenyl)acetamide: is another similar compound, differing mainly in the absence of the cyanomethyl group.
Uniqueness
The presence of the cyanomethyl group in this compound adds a unique reactive site that can undergo various chemical transformations, enhancing its versatility in synthetic applications. The combination of the cyclopropyl ring and difluorophenyl group also imparts distinct steric and electronic properties, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c16-10-1-4-12(13(17)9-10)14(20)5-6-15(21)19(8-7-18)11-2-3-11/h1,4,9,11H,2-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCSQEBUEPJQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CCC(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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